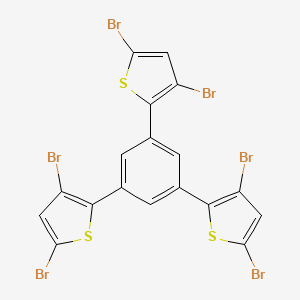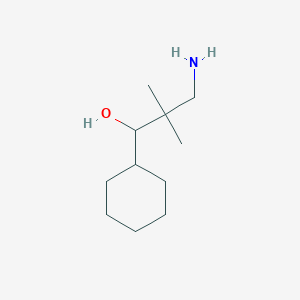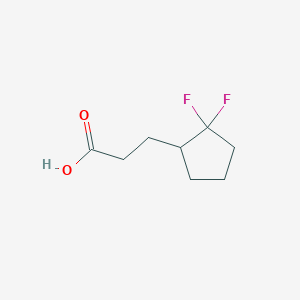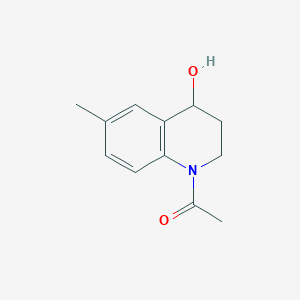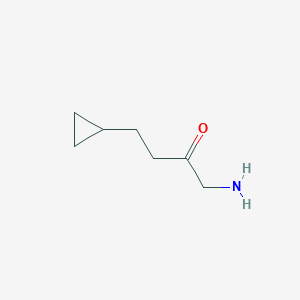
1-Amino-4-cyclopropylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-cyclopropylbutan-2-one is an organic compound featuring a cyclopropyl group attached to a butanone backbone with an amino group at the first carbon position
Preparation Methods
The synthesis of 1-Amino-4-cyclopropylbutan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-4-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
1-Amino-4-cyclopropylbutan-2-one can be compared with other cyclopropyl-containing compounds such as cyclopropylamine and cyclopropyl ketones. Its uniqueness lies in the combination of the cyclopropyl group with the butanone backbone and the presence of an amino group, which imparts distinct chemical and biological properties. Similar compounds include:
- Cyclopropylamine
- Cyclopropyl ketones
- Cyclopropylcarbinol
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-amino-4-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5,8H2 |
InChI Key |
LTGWMWKALJVCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


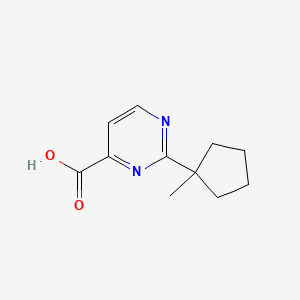
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
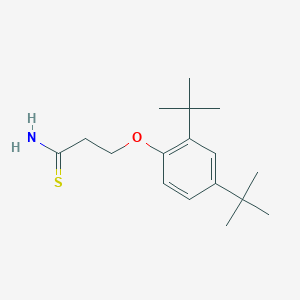
![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
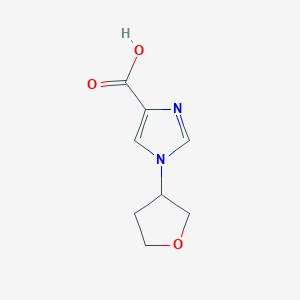
![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)

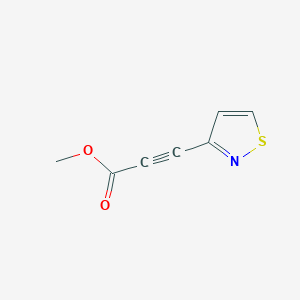
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
